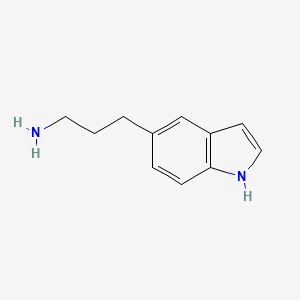

3-(1H-indol-5-yl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1H-Indol-5-yl)propan-1-amine (CAS: 6245-89-2) is an indole-containing primary amine with a three-carbon alkyl chain linking the indole ring to the amine group. The compound, also known as homotryptamine when the indole substituent is at the 3-position, has a molecular formula of C₁₁H₁₄N₂ and a molecular weight of 174.25 g/mol . Its structural features make it a candidate for pharmacological studies, particularly in neurological and anticancer research, due to the indole moiety's prevalence in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-5-yl)propan-1-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. The resulting indole derivative can then be further functionalized to introduce the propan-1-amine group.

Another method involves the direct alkylation of indole with a suitable alkyl halide, followed by reduction to obtain the desired amine. For example, indole can be reacted with 3-bromopropan-1-amine in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and reaction conditions is crucial to achieve efficient production. Commonly used methods include catalytic hydrogenation and reductive amination processes.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-5-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-(1H-indol-5-yl)propan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Positional Isomers: 3-Indolyl vs. 5-Indolyl Derivatives

The position of the indole substituent significantly impacts biological activity and physicochemical properties. For example:

- 3-(1H-Indol-3-yl)propan-1-amine (homotryptamine) : This isomer, with the indole ring attached at the 3-position, shares the same molecular formula as the 5-yl derivative but differs in electronic distribution. It is reported in early studies as a serotonin receptor modulator .

- 3-(1H-Indol-5-yl)propan-1-amine : The 5-yl substitution may enhance interactions with aromatic residues in enzyme active sites, as seen in derivatives targeting protein kinases (e.g., PERK inhibitors) .

Key Differences :

Chain Length Variants: Ethanamine vs. Propanamine Backbones

Alkyl chain length influences solubility and target binding:

- 2-(1H-Indol-3-yl)ethan-1-amine (tryptamine) : A two-carbon chain derivative widely studied for its role in neurotransmitter pathways. It exhibits higher solubility in aqueous media compared to propanamine analogs .

- This compound : The extended chain may improve membrane permeability but reduce aqueous solubility. This structural feature is exploited in anticancer agents like imidazole-indole hybrids, where longer chains enhance cellular uptake .

Physicochemical Comparison :

| Compound | Chain Length | Molecular Weight (g/mol) | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| Tryptamine | C2 | 160.21 | 12.5 |

| This compound | C3 | 174.25 | 8.2 (estimated) |

Heterocyclic Analogs: Imidazole and Azetidine Derivatives

Replacing the indole ring with other heterocycles alters electronic properties and target selectivity:

- 3-(1H-Imidazol-1-yl)propan-1-amine : Used in synthesizing metal sensors and kinase inhibitors, this compound exhibits higher basicity (pKa ~9.5) due to the imidazole ring, compared to the indole analog (pKa ~10.2) .

- 3-(Azetidin-1-yl)propan-1-amine : The four-membered azetidine ring increases conformational rigidity, improving metabolic stability in drug candidates .

Substituent Variations: Trifluoromethyl and Benzyl Groups

Electron-withdrawing or bulky substituents modulate potency and pharmacokinetics:

- 3-(3-Trifluoromethylphenyl)propan-1-amine : The trifluoromethyl group enhances lipophilicity (LogP ~3.1) and bioavailability, as seen in Cinacalcet HCl .

- N-[2-(3-Aminopropoxy)-5-(1H-indol-5-yl)benzyl]-N-(2-piperazin-1-ylethyl)amine: This complex derivative targets kinase pathways, demonstrating the utility of indol-5-yl groups in polypharmacology .

Activity Comparison :

| Compound | Target | IC50/EC50 |

|---|---|---|

| This compound | PERK kinase | Not reported |

| Cinacalcet HCl | Calcium-sensing receptor | 2.5 nM |

| Imidazole-indole hybrids | Anticancer (cell growth) | 0.8–5.2 µM |

Properties

CAS No. |

1000512-92-4 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3-(1H-indol-5-yl)propan-1-amine |

InChI |

InChI=1S/C11H14N2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-5,7-8,13H,1-2,6,12H2 |

InChI Key |

VKEHESNSRNDKHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1CCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.